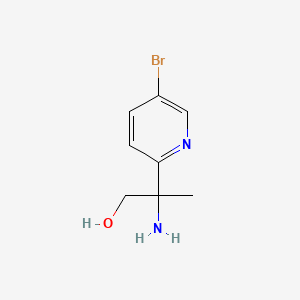
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is an aromatic compound characterized by the presence of fluorine and nitro groups attached to a benzene ring. The compound’s structure includes a difluoroethyl group at the first position, a fluoro group at the third position, and a nitro group at the fifth position on the benzene ring. This unique arrangement of substituents imparts distinct chemical and physical properties to the compound, making it of significant interest in various fields of research and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: One common method is the nickel-catalyzed 1,1-difluoroethylation of arylboronic acids using 1,1-difluoroethyl chloride . This reaction is carried out under specific conditions, including the presence of a nickel catalyst and appropriate solvents, to achieve high yields of the desired product.
Industrial Production Methods: Industrial production of 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene may involve large-scale synthesis using similar catalytic processes. The use of 1,1-difluoroethyl chloride as a starting material is advantageous due to its availability and cost-effectiveness . Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial to maximize yield and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene undergoes various chemical reactions, including:
Substitution Reactions: The presence of electron-withdrawing groups like nitro and fluoro makes the compound susceptible to nucleophilic aromatic substitution reactions.
Reduction Reactions: The nitro group can be reduced to an amino group under suitable conditions, such as using hydrogen gas and a metal catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the difluoroethyl group, leading to the formation of carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Major Products Formed:
Amino Derivatives: From the reduction of the nitro group.
Carboxylic Acids: From the oxidation of the difluoroethyl group.
Aplicaciones Científicas De Investigación
1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene finds applications in various scientific research fields:
Chemistry: Used as a building block for the synthesis of more complex fluorinated aromatic compounds.
Biology: Investigated for its potential biological activity due to the presence of fluorine and nitro groups, which can influence molecular interactions.
Industry: Utilized in the production of specialty chemicals and materials with unique properties imparted by the fluorine and nitro substituents.
Mecanismo De Acción
The mechanism by which 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene exerts its effects is primarily related to its ability to interact with biological molecules. The presence of fluorine atoms can enhance the compound’s binding affinity to specific molecular targets, such as enzymes or receptors. The nitro group can participate in redox reactions, potentially leading to the generation of reactive intermediates that can modulate biological pathways .
Comparación Con Compuestos Similares
1-(1,1-Difluoroethyl)-4-nitrobenzene: Similar structure but with the nitro group at the fourth position.
1-(1,1-Difluoroethyl)-2-fluoro-5-nitrobenzene: Similar structure but with the fluoro group at the second position.
Uniqueness: 1-(1,1-Difluoroethyl)-3-fluoro-5-nitrobenzene is unique due to the specific arrangement of its substituents, which can influence its reactivity and interactions with other molecules. The combination of difluoroethyl, fluoro, and nitro groups in this particular configuration imparts distinct chemical properties that may not be observed in its analogs .
Propiedades
Fórmula molecular |
C8H6F3NO2 |
|---|---|
Peso molecular |
205.13 g/mol |
Nombre IUPAC |
1-(1,1-difluoroethyl)-3-fluoro-5-nitrobenzene |
InChI |
InChI=1S/C8H6F3NO2/c1-8(10,11)5-2-6(9)4-7(3-5)12(13)14/h2-4H,1H3 |
Clave InChI |
UTGBRSHNVOSETB-UHFFFAOYSA-N |
SMILES canónico |
CC(C1=CC(=CC(=C1)F)[N+](=O)[O-])(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



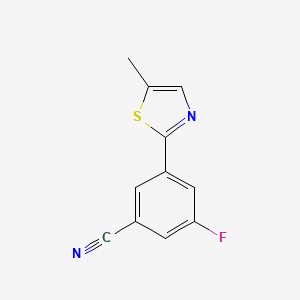

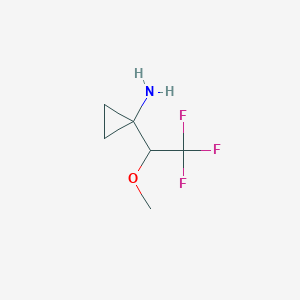

![Bicyclo[3.2.1]octane-1-carboxamide](/img/structure/B15279076.png)
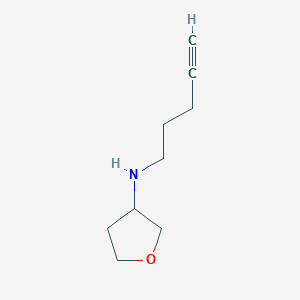
![5-[(6-Methoxy-8-quinolyl)amino]pentanenitrile](/img/structure/B15279084.png)
![(2-Methyl-2,4,5,6-tetrahydrocyclopenta[c]pyrazol-3-yl)methanamine](/img/structure/B15279092.png)
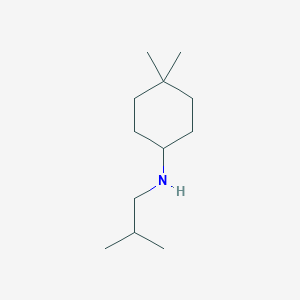
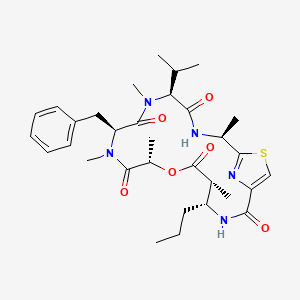
![Methyl 4-((7-hydroxy-5-((methoxycarbonyl)amino)-1H-pyrazolo[4,3-d]pyrimidin-1-yl)methyl)-3-methoxybenzoate](/img/structure/B15279103.png)

